molecular formula C13H8ClNO2S B13554865 2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid

2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid

Cat. No.: B13554865
M. Wt: 277.73 g/mol
InChI Key: QSTCBVZRUSGWIR-UHFFFAOYSA-N
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Description

2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its unique structure, which includes a phenylethynyl group and a chloro substituent, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-chloro-1,3-thiazole with phenylacetylene under specific conditions to introduce the phenylethynyl group

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing catalysts and specific reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro substituent or the thiazole ring, leading to different reduced products.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups replacing the chloro substituent.

Scientific Research Applications

2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

What sets 2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the acetic acid moiety, in particular, can influence its solubility and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C13H8ClNO2S

Molecular Weight

277.73 g/mol

IUPAC Name

2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C13H8ClNO2S/c14-13-15-10(8-12(16)17)11(18-13)7-6-9-4-2-1-3-5-9/h1-5H,8H2,(H,16,17)

InChI Key

QSTCBVZRUSGWIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(N=C(S2)Cl)CC(=O)O

Origin of Product

United States

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